Physicochemical Profile and Structural Rigidity
The target compound possesses a significantly higher molecular weight and structural complexity compared to the non-propargylic analog, Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate. Specifically, CAS 2260931-06-2 has a molecular weight of 260.28 g/mol and a rotatable bond count of 5, versus 206.24 g/mol and 3 rotatable bonds for the analog [1]. The added propargyl group directly contributes to a higher heavy atom count (19 vs. 15) and increases the topological polar surface area (TPSA) from 46.5 Ų to 55.8 Ų, indicating a distinct physicochemical profile that influences membrane permeability and binding interactions [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 260.28 g/mol |
| Comparator Or Baseline | Methyl 3-(4-hydroxyphenyl)cyclobutane-1-carboxylate (206.24 g/mol) |
| Quantified Difference | +54.04 g/mol |
| Conditions | Calculated properties from PubChem, standard conditions |
Why This Matters
A higher molecular weight and TPSA can critically alter the pharmacokinetic profile of a lead compound, making the target compound a distinct chemical entity for hit-to-lead optimization where these properties must be finely tuned.
- [1] PubChem. (2025). Compound Summary for CID 137942453, Methyl 3-(4-hydroxyphenyl)-3-(prop-2-yn-1-yloxy)cyclobutane-1-carboxylate. National Center for Biotechnology Information. View Source
